4-nitro-N-(pentan-2-yl)benzenesulfonamide
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Overview
Description
4-nitro-N-(pentan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a sulfonamide group (-SO2NH-) linked to a pentan-2-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pentan-2-yl)benzenesulfonamide typically involves the nitration of N-(pentan-2-yl)benzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures to introduce the nitro group at the para position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pentan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-amino-N-(pentan-2-yl)benzenesulfonamide.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
4-nitro-N-(pentan-2-yl)benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections or cancer.
Materials Science: The compound can be utilized in the development of advanced materials with specific properties, such as antimicrobial coatings.
Biological Studies: It serves as a probe to study the interactions of sulfonamide derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-nitro-N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzenesulfonamide: Lacks the pentan-2-yl chain, making it less hydrophobic.
N-(pentan-2-yl)benzenesulfonamide: Lacks the nitro group, reducing its potential reactivity.
Uniqueness
4-nitro-N-(pentan-2-yl)benzenesulfonamide is unique due to the combination of the nitro group and the pentan-2-yl chain, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its effectiveness in biological applications.
Properties
IUPAC Name |
4-nitro-N-pentan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-3-4-9(2)12-18(16,17)11-7-5-10(6-8-11)13(14)15/h5-9,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYXYKIBWQTAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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